molecular formula C29H52O3 B10826921 Lebanus Cedra

Lebanus Cedra

Cat. No.: B10826921
M. Wt: 448.7 g/mol
InChI Key: VGSSUFQMXBFFTM-DOJFCBCXSA-N
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Chemical Reactions Analysis

Types of Reactions: Lebanese Cedar compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the essential oils extracted from the cedar contain terpenes that can be oxidized to form different products .

Common Reagents and Conditions: Common reagents used in the reactions involving Lebanese Cedar compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvent systems .

Major Products Formed: Major products formed from the reactions of Lebanese Cedar compounds include oxidized terpenes, reduced steroids, and substituted vitamins. These products have various applications in pharmaceuticals, cosmetics, and other industries .

Comparison with Similar Compounds

Lebanese Cedar is unique compared to other similar compounds due to its specific chemical composition and historical significance. Similar compounds include those derived from other species of the Cedrus genus, such as Cedrus atlantica (Atlas Cedar), Cedrus deodara (Deodar Cedar), and Cedrus brevifolia (Cyprus Cedar) . While these species share some chemical similarities, Lebanese Cedar is distinguished by its higher content of certain terpenes and its cultural importance .

Conclusion

Lebanese Cedar, or Cedrus libani, is a compound of significant scientific interest due to its unique chemical properties and wide range of applications

Biological Activity

Lebanus cedra, commonly known as the Cedar of Lebanon, is a coniferous tree that has attracted attention for its diverse biological activities. This article reviews the current understanding of its phytochemical composition and biological effects, supported by recent research findings and case studies.

Phytochemical Composition

This compound is rich in various bioactive compounds, primarily terpenoids, flavonoids, and phenolic acids. These compounds contribute to its medicinal properties and potential therapeutic applications. The primary constituents identified in this compound include:

  • Terpenoids : Known for their anti-inflammatory and antioxidant properties.
  • Flavonoids : Exhibiting strong antioxidant activity and potential anticancer effects.
  • Phenolic Acids : Contributing to the plant's antimicrobial properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound extracts have demonstrated significant antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Studies indicate that its phenolic compounds effectively scavenge free radicals, thereby protecting cells from damage.

2. Anti-inflammatory Effects

Research has shown that extracts from this compound can inhibit inflammatory mediators such as cytokines and prostaglandins. This property suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This has been attributed to its high concentration of essential oils and phenolic compounds.

4. Anticancer Potential

Preliminary studies suggest that certain extracts from this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity : A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of various extracts from this compound using DPPH and FRAP assays. The results indicated a strong correlation between phenolic content and antioxidant activity (Table 1).
Extract TypeDPPH Scavenging Activity (%)FRAP Value (µmol FeSO4/g)
Ethanol Extract85250
Methanol Extract78220
Aqueous Extract65180
  • Study on Antimicrobial Activity : A study published in the Journal of Natural Products assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for S. aureus, indicating potent antibacterial properties.

Q & A

Basic Research Questions

Q. How to design a systematic literature review for identifying bioactive compounds in Cedrus libani?

  • Methodology : Use keyword strategies (e.g., "Cedrus libani phytochemistry," "Lebanon cedar terpenoids") across databases like PubMed and Web of Science. Prioritize peer-reviewed journals and primary sources. Assess source quality by distinguishing primary studies (e.g., isolation protocols) from secondary reviews .
  • Data Synthesis : Create a matrix to categorize compounds (e.g., terpenes, flavonoids), extraction methods, and bioactivity data. Address gaps, such as limited studies on synergistic effects of cedar extracts .

Q. What experimental protocols are essential for initial phytochemical screening of Cedrus libani extracts?

  • Step 1 : Standardize plant material collection (e.g., bark vs. leaf) and authentication via herbarium vouchers .
  • Step 2 : Perform preliminary tests (e.g., thin-layer chromatography for terpenes) and quantitative assays (e.g., Folin-Ciocalteu for phenolics). Validate results with triplicate measurements and negative controls .

Q. How to validate the identity and purity of isolated compounds from Cedrus libani?

  • Analytical Techniques : Use NMR and HPLC-MS for structural elucidation. Compare spectral data with existing libraries (e.g., PubChem).
  • Purity Criteria : Ensure ≥95% purity via HPLC-DAD and report retention times. For novel compounds, provide elemental analysis and X-ray crystallography data .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data of Cedrus libani extracts (e.g., antimicrobial vs. non-significant results)?

  • Root-Cause Analysis : Compare extraction solvents (e.g., ethanol vs. hexane) and assay conditions (e.g., bacterial strains, incubation time). For example, ethanol extracts may show higher antimicrobial activity due to polar compound solubility .
  • Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from heterogeneous studies. Report confidence intervals to quantify uncertainty .

Q. What strategies optimize the yield of rare metabolites in Cedrus libani without degrading thermolabile compounds?

  • Extraction Optimization : Use response surface methodology (RSM) to model variables (e.g., temperature, solvent ratio). For thermolabile compounds, employ ultrasound-assisted extraction at low temperatures .
  • Validation : Compare yields with conventional Soxhlet extraction and analyze degradation markers via GC-MS .

Q. How to integrate ethnobotanical data with modern pharmacology for Cedrus libani research?

  • Interdisciplinary Framework :

  • Ethnobotany : Conduct structured interviews with local communities to document traditional uses (e.g., anti-inflammatory applications). Use purposive sampling to ensure cultural relevance .
  • Experimental Translation : Prioritize compounds aligned with traditional claims (e.g., testing cedrol for wound healing). Validate mechanisms via in vitro models (e.g., COX-2 inhibition assays) .

Q. Methodological Considerations

  • Data Reproducibility : Archive raw spectra, chromatograms, and assay protocols in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Obtain permits for plant collection under the Nagoya Protocol and disclose conflicts of interest .

Properties

Molecular Formula

C29H52O3

Molecular Weight

448.7 g/mol

IUPAC Name

(3S,5R,6R,8S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24?,25?,26-,27-,28-,29+/m1/s1

InChI Key

VGSSUFQMXBFFTM-DOJFCBCXSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C

Origin of Product

United States

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